Atractylenolide-II
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Overview
Description
Atractylenolide-II is a sesquiterpene lactone compound derived from the rhizome of Atractylodes macrocephala, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractylenolide-II can be synthesized through various chemical reactions, including the oxidation of atractylenolide-I and the dehydration of atractylenolide-III . The synthetic routes often involve the use of cytochrome P450 (CYP450)-mimetic oxidation models .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the dried rhizome of Atractylodes macrocephala. Advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Atractylenolide-II undergoes various chemical reactions, including:
Oxidation: Conversion to atractylenolide-III.
Dehydration: Conversion to atractylenolide-I.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 (CYP450)-mimetic oxidation models.
Dehydration: Specific dehydration conditions to convert atractylenolide-III to atractylenolide-I.
Major Products:
Oxidation: Atractylenolide-III.
Dehydration: Atractylenolide-I.
Scientific Research Applications
Chemistry: Used as a model compound in studying sesquiterpene lactones.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Atractylenolide-II exerts its effects through various molecular targets and pathways:
Anti-Inflammatory Activity: Modulates oxidative stress, attenuates the inflammatory response, and activates anti-apoptotic signaling pathways.
Neuroprotective Activity: Protects the nervous system by inhibiting cell apoptosis and reducing oxidative stress.
Comparison with Similar Compounds
- Atractylenolide-I
- Atractylenolide-III
- 8-β-acetoxyl-atractylenolide III
- 8-β-methoxy-atractylenolide I
- Biatractylolide
- 8,9-epoxy-atractylenolide
- 4,15-epoxy-hydroxyatractylenolide
- Atractylenolide IV
- Hydroxy atractylodes
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4aS,8aR,9aS)-3,8a-dimethyl-4-methylidene-5,6,7,8,9,9a-hexahydro-4aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-11-6-4-5-7-15(11,3)8-12-13(9)10(2)14(16)17-12/h11-12H,1,4-8H2,2-3H3/t11-,12+,15-/m1/s1 |
InChI Key |
WVOSZPPZKISKDJ-TYNCELHUSA-N |
Isomeric SMILES |
CC1=C2[C@H](C[C@]3(CCCC[C@@H]3C2=C)C)OC1=O |
Canonical SMILES |
CC1=C2C(CC3(CCCCC3C2=C)C)OC1=O |
Origin of Product |
United States |
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